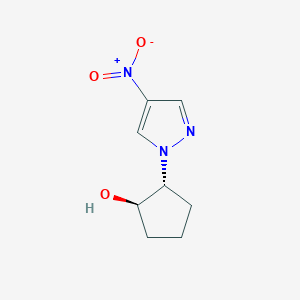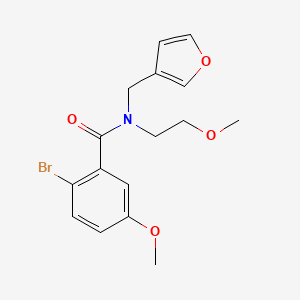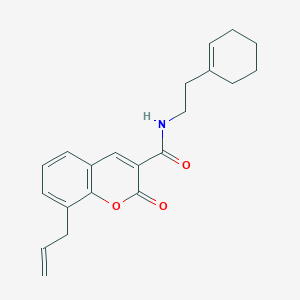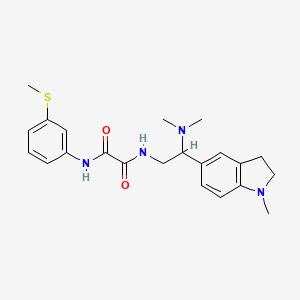
2-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound belonging to the class of organic compounds known as tetralins. Tetralins are bicyclic compounds consisting of a fused benzene and cyclohexane ring. This particular compound features an isopropyl group attached to the second carbon of the tetralin structure and an amine group at the first carbon.
Synthetic Routes and Reaction Conditions:
Reduction of 2-Isopropyl-1-naphthol: One common synthetic route involves the reduction of 2-isopropyl-1-naphthol using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Amination of Tetralin Derivatives: Another method involves the amination of tetralin derivatives using ammonia or primary amines under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through continuous flow processes that allow for better control of reaction conditions and improved safety. The use of heterogeneous catalysts can also enhance the efficiency and selectivity of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the tetralin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) and strong bases (NaOH, KOH) are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and other amine derivatives.
Substitution: Halogenated and alkylated derivatives.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that 2-aminotetralin, a structurally similar compound, inhibits the reuptake of serotonin and norepinephrine, and likely induces their release as well . It is also likely to act on dopamine due to its full substitution of d-amphetamine in rodent studies .
Biochemical Pathways
Based on the known actions of similar compounds, it may be involved in the modulation of neurotransmitter systems, including serotonin, norepinephrine, and dopamine .
Result of Action
Based on the known actions of similar compounds, it may have potential effects on neurotransmitter systems, which could influence various physiological and psychological processes .
Aplicaciones Científicas De Investigación
2-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydronaphthalene: A simpler tetralin derivative without the isopropyl group.
1,2,3,4-Tetrahydro-1-naphthylamine: Similar structure but without the isopropyl group.
2-Isopropyl-1-naphthol: A precursor in the synthesis of the target compound.
Uniqueness: 2-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both the isopropyl group and the amine group, which can lead to diverse chemical reactivity and biological activity compared to its simpler counterparts.
Propiedades
IUPAC Name |
2-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14/h3-6,9,11,13H,7-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOQNUSKWSMPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2=CC=CC=C2C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-phenylbutanamide](/img/structure/B2866825.png)
![5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2866826.png)

![2-oxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2866828.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2866829.png)
![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2866831.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2866834.png)



![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2866843.png)
![(1S,3R)-3-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B2866845.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone](/img/structure/B2866846.png)
